molecular formula C12H11N B3347859 Pyrrolo[2,1-a]isoquinoline, 5,6-dihydro- CAS No. 145474-58-4

Pyrrolo[2,1-a]isoquinoline, 5,6-dihydro-

Cat. No. B3347859
CAS RN: 145474-58-4
M. Wt: 169.22 g/mol
InChI Key: OYJFMBRHJFGCLY-UHFFFAOYSA-N
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Description

Pyrrolo[2,1-a]isoquinoline and its derivative, 5,6-dihydro-, are nitrogen heterocyclic scaffolds found in diverse alkaloids . These compounds display a wide spectrum of biological activities, including antiretroviral and antitumor activities . They represent the core structure of lamellarin-type alkaloids and various bioactive compounds .


Synthesis Analysis

The synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinolines has been achieved through multicomponent reactions . One method involves a reaction between isatin, tetrahydroisoquinoline, and terminal alkyne in the presence of benzoic acid . Another approach is based on the two-component domino reaction of 1-aroyl-3,4-dihydroisoquinolines with α,β-unsaturated ketones, nitroalkenes, and acrylonitrile .


Molecular Structure Analysis

The molecular structure of 5,6-dihydropyrrolo[2,1-a]isoquinolines has been confirmed by 1H, 13C NMR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinolines include sequential formation of spirooxindole, generation of isocyanate functionality via cleavage of the C2−C3 bond in the isatin subunit of spirooxindole, and addition of the second molecule of tetrahydroisoquinoline to the isocyanate group .

Mechanism of Action

While the exact mechanism of action for 5,6-dihydropyrrolo[2,1-a]isoquinolines is not explicitly stated in the sources, it’s worth noting that similar compounds have been found to exhibit various pharmacological properties, including antiretroviral and antitumor activities .

Future Directions

The synthesis of pyrrolo[2,1-a]isoquinoline derivatives is an active area of research due to their potential applications in bioactive natural products and pharmaceutically important molecules . Future research may focus on developing new efficient methods for constructing pyrrolo[2,1-a]isoquinoline cores .

properties

IUPAC Name

5,6-dihydropyrrolo[2,1-a]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c1-2-5-11-10(4-1)7-9-13-8-3-6-12(11)13/h1-6,8H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJFMBRHJFGCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC=C2C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459372
Record name Pyrrolo[2,1-a]isoquinoline, 5,6-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolo[2,1-a]isoquinoline, 5,6-dihydro-

CAS RN

145474-58-4
Record name Pyrrolo[2,1-a]isoquinoline, 5,6-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolo[2,1-a]isoquinoline, 5,6-dihydro-
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Reactant of Route 6
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